Tert-butyl methyl(4-oxocyclohexyl)carbamate
Overview
Description
The compound "Tert-butyl methyl(4-oxocyclohexyl)carbamate" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the exact compound is not directly mentioned in the provided papers, several related compounds and intermediates are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar tert-butyl carbamate compounds.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step is described, which is an essential intermediate for CCR2 antagonists . Another paper discusses the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, a rapid synthetic method for a tert-butyl amino methyl carbamate derivative is established, with a total yield of 81% over three steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates . Pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates are synthesized and used as building blocks for the synthesis of ureidopeptides . Cyclohexa-1,4-dienes with a tert-butyl group are used in transfer hydro-tert-butylation of alkenes, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl and carbamate groups can affect the solubility, stability, and reactivity of these compounds. For example, the electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate and its hydrogenation at a mercury cathode indicate the influence of reaction conditions on the product's isomer proportions . The properties of these compounds are essential for their application in the synthesis of biologically active molecules and other organic compounds.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Functionalised Carbamates : Tert-butyl methyl(4-oxocyclohexyl)carbamate reacts with lithium powder and DTBB in the presence of various electrophiles, leading to functionalised carbamates. These compounds can be further processed into substituted 1,2-diols, showcasing its utility in complex chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Intermediate in Biologically Active Compounds
- Role in Pharmaceutical Synthesis : The compound is an important intermediate in the synthesis of various biologically active compounds, like omisertinib (AZD9291), highlighting its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Carbocyclic Analogues and Protected Compounds
- Enantioselective Synthesis : It serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, playing a critical role in the development of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Environmental Impact Studies
- Genotoxicity Assessment : Studies assessing the genotoxic effects of related compounds like methyl-tert-butyl ether (MTBE) on human lymphocytes have been conducted. These studies are essential for understanding the environmental and health impacts of such chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Synthesis of Insecticide Analogues
- Development of Insecticide Analogues : The compound is used in the synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid, indicating its potential applications in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Comparative Toxicity Analysis
- Comparative Toxicity Studies : Comparisons between the toxicity of butylated hydroxytoluene and its methylcarbamate derivative provide insights into the differential toxicological effects of structurally similar compounds (Nakagawa, Yaguchi, & Suzuki, 1994).
Stereochemistry in Chemical Synthesis
- Stereoselective Synthesis : The compound is instrumental in the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, underscoring its role in the development of important pharmaceutical agents (Wang, Ma, Reddy, & Hu, 2017).
Environmental Degradation Products
- Identification of Degradation Products : Research on the degradation products of related compounds like terbutol in environmental water sources informs about the persistence and transformation of these chemicals in nature (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGILZSPQRPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647484 | |
Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(4-oxocyclohexyl)carbamate | |
CAS RN |
400899-84-5 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400899-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.